TriDAP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

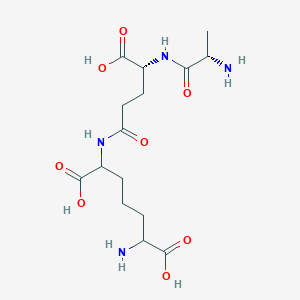

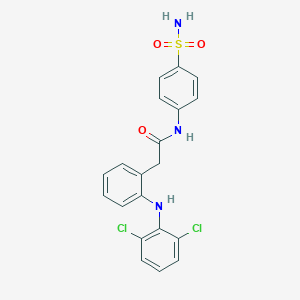

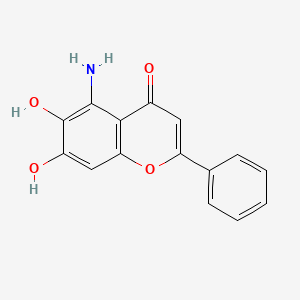

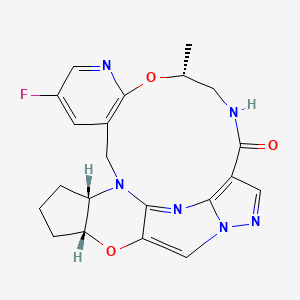

TriDAP, also known as L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid, is a biologically active peptide. It is a specific activator of the nucleotide-binding oligomerization domain 1 (NOD1) receptor. This compound is present in the peptidoglycan of certain Gram-negative bacilli and some Gram-positive bacteria such as Bacillus subtilis and Listeria monocytogenes . It plays a crucial role in the immune response by inducing a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of inflammatory cytokines .

Méthodes De Préparation

TriDAP is chemically synthesized. The preparation involves the synthesis of the tripeptide L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid. The compound is provided as a sterile white lyophilized powder and is typically dissolved in endotoxin-free water for use . The synthetic route involves the coupling of L-alanine, γ-D-glutamic acid, and meso-diaminopimelic acid under specific reaction conditions to form the desired tripeptide .

Analyse Des Réactions Chimiques

TriDAP undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the amino groups can lead to the formation of corresponding oxides, while reduction can yield amines .

Applications De Recherche Scientifique

TriDAP has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and reactions. In biology, this compound is utilized to investigate the role of NOD1 in the immune response. It has been shown to activate NF-κB and induce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In medicine, this compound is explored for its potential in modulating immune responses and as a therapeutic agent for inflammatory diseases . In industry, it is used in the development of diagnostic assays and as a standard for peptide synthesis .

Mécanisme D'action

TriDAP exerts its effects by specifically activating the NOD1 receptor. Upon recognition by NOD1, this compound induces a signaling cascade involving the serine/threonine kinase RIP2 (RICK, CARDIAK), which interacts with IKK to trigger the activation of NF-κB . This leads to the production of inflammatory cytokines such as TNF-α and IL-6 . The activation of NF-κB is a crucial step in the immune response, as it regulates the expression of genes involved in inflammation and immune defense .

Comparaison Avec Des Composés Similaires

TriDAP is similar to other NOD1 agonists such as iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid). this compound exhibits a higher ability to activate NF-κB compared to iE-DAP . This makes this compound a more potent activator of the immune response. Other similar compounds include M-TriDAP, which is a degradation product of peptidoglycan and also activates NOD1 and NOD2 receptors . The uniqueness of this compound lies in its specific structure and higher potency in activating NF-κB .

Propriétés

Formule moléculaire |

C15H26N4O8 |

|---|---|

Poids moléculaire |

390.39 g/mol |

Nom IUPAC |

2-amino-6-[[(4R)-4-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]heptanedioic acid |

InChI |

InChI=1S/C15H26N4O8/c1-7(16)12(21)19-10(15(26)27)5-6-11(20)18-9(14(24)25)4-2-3-8(17)13(22)23/h7-10H,2-6,16-17H2,1H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)/t7-,8?,9?,10+/m0/s1 |

Clé InChI |

FMNCPUGORYYCEM-AUXWQGHOSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |

SMILES canonique |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)

![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)